molecular formula C12H15NO5 B373533 Ethyl 3-nitro-4-propoxybenzoate

Ethyl 3-nitro-4-propoxybenzoate

Cat. No.: B373533
M. Wt: 253.25g/mol
InChI Key: OCBAPOVGRNXMBO-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-propoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a nitro (-NO₂) group at the meta (3rd) position and a propoxy (-OCH₂CH₂CH₃) group at the para (4th) position. The nitro group confers electron-withdrawing effects, influencing reactivity and solubility, while the propoxy substituent may enhance lipophilicity, affecting bioavailability or material compatibility.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25g/mol

IUPAC Name

ethyl 3-nitro-4-propoxybenzoate

InChI

InChI=1S/C12H15NO5/c1-3-7-18-11-6-5-9(12(14)17-4-2)8-10(11)13(15)16/h5-6,8H,3-4,7H2,1-2H3

InChI Key

OCBAPOVGRNXMBO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

Key differences among related compounds arise from substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
Ethyl 3-nitro-4-propoxybenzoate C₁₂H₁₃NO₅ 251.24 g/mol* 3-NO₂, 4-OCH₂CH₂CH₃ Likely high polarity due to NO₂; potential intermediate in drug synthesis
Ethyl 4-nitrobenzoylacetate C₁₁H₁₁NO₅ 253.21 g/mol 4-NO₂, β-ketoester Used in organic synthesis (e.g., cyclization reactions)
Ethyl 4-propoxybenzoate C₁₂H₁₆O₃ 208.25 g/mol 4-OCH₂CH₂CH₃ Neutral polarity; possible use in fragrances or plasticizers

Key Observations :

  • Electronic Effects : The 3-nitro group in the target compound creates a distinct electron-deficient aromatic ring compared to the 4-nitro isomer (Ethyl 4-nitrobenzoylacetate). This impacts reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions.

Critical Data Limitations

  • Physical properties (melting/boiling points, solubility) for this compound are unavailable in the provided evidence.
  • Direct comparisons of synthetic routes or bioactivity with analogs are speculative due to insufficient experimental data.

Recommended Research Directions

  • Synthetic Optimization : Explore nitro group reduction or ester hydrolysis to generate amine or carboxylic acid derivatives.
  • Structure-Activity Relationships : Compare antifungal or antibacterial efficacy with Ethyl 4-nitrobenzoylacetate and Ethyl 4-propoxybenzoate.

Preparation Methods

Nitration of 4-Propoxybenzoic Acid

The patented nitration process employs 40–80% nitric acid in a 8:1 weight ratio relative to 4-propoxybenzoic acid, heated to 30–100°C for 0.2–2 hours. The absence of sulfuric acid or halogenated solvents distinguishes this method from traditional nitration protocols, reducing environmental waste. Under these conditions, mononitration selectivity exceeds 95%, with dinitro byproducts limited to <2%. Cooling the reaction mixture to 0–10°C precipitates the product, which is isolated via filtration or centrifugation.

Key Variables in Nitration:

ParameterOptimal RangeImpact on Yield/Purity
Nitric Acid Concentration40–80%Higher concentrations accelerate nitration but risk over-nitration
Temperature70–90°CBalances reaction rate and selectivity
Reaction Time1–1.5 hoursProlonged durations increase side products

Heating the post-reaction slurry to 80–90°C dissolves impurities, and subsequent cooling yields 3-nitro-4-propoxybenzoic acid with >99% purity after recrystallization.

Purification and Yield Optimization

The liquid phase from nitration, containing residual nitric acid, is adjusted to 40–80% concentration and reused in subsequent batches, achieving a 92% solvent recovery rate. This closed-loop system minimizes acidic waste generation, addressing a major industrial challenge.

Esterification to Ethyl 3-Nitro-4-Propoxybenzoate

The carboxylic acid group of 3-nitro-4-propoxybenzoic acid undergoes esterification with ethanol, typically catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).

Reaction Conditions and Catalysts

A molar ratio of 1:5 (acid:ethanol) with 2% H2SO4 at reflux (78–80°C) for 6–8 hours achieves 88–92% conversion. Alternatives like PTSA reduce side reactions but require longer durations (12–14 hours). The exothermic nature of the reaction necessitates controlled heating to prevent decomposition.

Esterification Kinetic Data:

CatalystTemperature (°C)Time (hours)Yield (%)
H2SO478–806–888–92
PTSA70–7512–1485–88

Work-up and Isolation

Post-reaction, the mixture is neutralized with NaHCO3, and the ester is extracted using dichloromethane. Rotary evaporation removes solvents, and the crude product is purified via vacuum distillation (b.p. 180–185°C at 15 mmHg) or recrystallization from ethanol/water (3:1). Final purity of 99.5% is confirmed by HPLC.

Alternative Synthetic Routes

While the two-step method dominates industrial production, novel approaches are emerging:

One-Pot Nitration-Esterification

Combining nitration and esterification in a single reactor reduces processing time by 30%. However, nitric acid’s oxidative nature complicates catalyst selection, with current yields lagging at 70–75%.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers a greener alternative, albeit with lower efficiency (50–60% yield).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and sustainability:

  • Nitric Acid Recycling: The patented process recycles >90% of nitric acid, cutting raw material costs by 40%.

  • Continuous Flow Reactors: Microreactors enhance heat transfer during nitration, reducing batch times by 50% and improving safety.

  • Waste Management: Neutralization of residual acids with CaCO3 generates gypsum (CaSO4), which is repurposed in construction materials.

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards:

Spectroscopic Analysis

  • NMR: 1H NMR (CDCl3) displays characteristic peaks at δ 1.42 (t, 3H, CH2CH3), δ 4.38 (q, 2H, OCH2), and δ 8.21 (s, 1H, Ar–NO2).

  • IR: Strong absorptions at 1720 cm⁻¹ (C=O) and 1530 cm⁻¹ (NO2 asymmetric stretch).

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 methanol/water) shows a single peak at 4.2 minutes, confirming absence of unreacted acid or nitration byproducts.

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